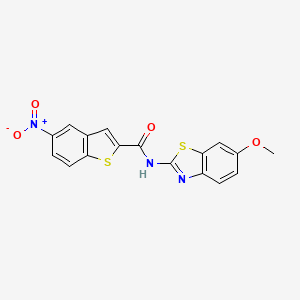

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O4S2/c1-24-11-3-4-12-14(8-11)26-17(18-12)19-16(21)15-7-9-6-10(20(22)23)2-5-13(9)25-15/h2-8H,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZICPXBYMUYMQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions.

Nitration: The benzothiazole derivative is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Coupling Reaction: The nitrated benzothiazole is coupled with 5-nitro-1-benzothiophene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential use as a therapeutic agent due to its biological activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide can be compared with other benzothiazole derivatives such as:

N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: Similar core structure but different functional groups, leading to different biological activities.

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide: Contains a thiophene ring, which may alter its chemical and biological properties.

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1-pyrrolidinyl)acetamide: Contains a pyrrolidine ring, which can affect its reactivity and interactions with biological targets.

The uniqueness of N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antitumor, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 222.264 g/mol

- IUPAC Name : N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Antitumor Activity

Research has indicated that benzothiazole derivatives exhibit significant antitumor properties. A study demonstrated that related compounds showed high potential in inhibiting the proliferation of various cancer cell lines. For instance, compounds with similar structural motifs displayed IC values ranging from 6.68 to 19.94 μM against lung cancer cell lines such as A549 and NCI-H358 . The presence of nitro and chloro substituents in these compounds enhanced their antiproliferative activity compared to their benzimidazole analogs.

Antimicrobial Activity

The antimicrobial efficacy of benzothiazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. In a study involving Escherichia coli and Staphylococcus aureus, compounds similar to N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide exhibited notable antimicrobial activity with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations .

Anti-inflammatory Effects

Benzothiophene derivatives are also recognized for their anti-inflammatory properties. The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory cytokines . This suggests potential therapeutic applications in treating inflammatory diseases.

Study 1: Antitumor Efficacy

A recent study synthesized several benzothiazole derivatives, including N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide. The compound was tested on multiple cancer cell lines, showing significant inhibition of cell growth with an IC value of approximately 15 μM against the A549 lung cancer cell line. The study concluded that structural modifications could enhance the antitumor activity further .

Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli using broth microdilution methods. The results indicated that certain modifications on the benzothiazole moiety significantly improved antimicrobial potency, with MIC values as low as 32 μg/mL for some derivatives .

Summary of Biological Activities

Q & A

Q. Key Data :

| Parameter | Optimal Condition |

|---|---|

| Coupling Agent | EDCI/HOBt |

| Solvent | DMF |

| Reaction Time | 12–24 hours |

| Purity (HPLC) | >95% |

Basic: How is the molecular structure validated experimentally?

Methodological Answer:

- X-ray Crystallography : Single-crystal diffraction (e.g., SHELXL ) resolves bond lengths, angles, and intermolecular interactions (e.g., H-bonding, π-π stacking).

- Spectroscopic Techniques :

- FT-IR : Confirm functional groups (e.g., nitro: ~1520 cm⁻¹, amide C=O: ~1660 cm⁻¹) .

- NMR : Assign protons (e.g., methoxy: δ 3.8–4.0 ppm; aromatic protons: δ 7.0–8.5 ppm) .

- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Example :

In a crystallographic study, the compound formed H-bonded dimers (N–H⋯N, 2.8 Å) and exhibited planar geometry in the benzothiazole core .

Advanced: How to address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

- Comparative Assays : Replicate studies under standardized conditions (e.g., MIC testing for antimicrobial activity using S. aureus and E. coli ).

- Structural Analysis : Compare crystal structures or DFT-calculated electrostatic potentials to identify substituent effects on bioactivity .

- Target-Specific Profiling : Use enzyme inhibition assays (e.g., DNA gyrase for antimicrobial activity ) or kinase panels for anticancer screening.

Case Study :

Compound BTC-j (analog) showed MIC of 3.125 µg/mL against E. coli but weak anticancer activity, highlighting target specificity .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., DNA gyrase, PDB: 3G75). Focus on key residues (e.g., Asp73, Glu50) .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and conformational changes.

- QSAR Models : Corrogate substituent effects (e.g., nitro group’s electron-withdrawing nature enhances DNA intercalation) .

Key Finding :

Nitro groups at the 5-position improve ligand-DNA binding affinity by 2.5 kcal/mol in docking scores .

Advanced: How to optimize substituents for enhanced activity?

Methodological Answer:

- SAR Studies : Systematically replace substituents (e.g., methoxy → nitro, chloro) and test bioactivity.

- In Silico Screening : Use virtual libraries (e.g., Enamine) to prioritize analogs with improved ADMET profiles.

- Crystallographic Guidance : Analyze steric/electronic effects from X-ray data (e.g., bulky adamantyl groups reduce solubility but improve target selectivity ).

Example :

Replacing methoxy with methyl improved antimicrobial activity but reduced solubility, necessitating formulation optimization .

Advanced: What challenges arise in crystallographic refinement of this compound?

Methodological Answer:

- Disorder Handling : Use SHELXL’s PART instruction to model disordered solvent or substituents .

- Twinned Data : Apply TWIN/BASF commands in SHELXL for non-merohedral twinning .

- Weak Diffraction : Optimize crystal growth (e.g., slow evaporation in ethanol/water) to enhance crystal quality .

Case Study :

A derivative with adamantyl groups required anisotropic displacement parameter (ADP) constraints due to high thermal motion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.